4-Chloro-2,6-dideuterio-3-methylphenol
Overview
Description
4-Chloro-2,6-dideuterio-3-methylphenol is a useful research compound. Its molecular formula is C7H7ClO and its molecular weight is 144.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Adsorption Studies
Graphene's capacity to remove chlorinated phenols from aqueous solutions highlights the relevance of studying similar compounds like 4-Chloro-2,6-dideuterio-3-methylphenol. Adsorption kinetics and thermodynamics have been explored, emphasizing the potential for using advanced materials in environmental decontamination efforts (Mehrizad & Gharbani, 2014).
Antioxidant and Pharmacological Effects
The study of chlorogenic acid, a compound structurally related to this compound, sheds light on the diverse biological and pharmacological roles of such phenolic compounds. This includes antioxidant activity, anti-inflammatory effects, and potential benefits in metabolic syndrome management, indicating the broader implications of research on chlorinated phenols (Naveed et al., 2018).
Environmental Biodegradation
Investigations into the biodegradability and toxicity of substituted phenols, including compounds similar to this compound, under anaerobic conditions offer insight into their environmental fate and impact. This research is critical for understanding how such chemicals interact with microbial communities in natural and engineered systems (O'connor & Young, 1989).
Chemical Synthesis and Transformations
Research into the transformations of chloropyrimidines to triazines provides a basis for understanding the chemical behavior of chlorinated phenolic compounds in synthetic contexts. Such studies can lead to the development of novel materials and chemical intermediates, demonstrating the versatility of chlorinated phenols in synthetic chemistry (Plas, Zuurdeeg, & Meeteren, 2010).
Molecular Sensing Applications
The exploration of chlorophenols' electrochemical behavior on modified electrodes points towards their potential utility in environmental monitoring and analytical chemistry. This includes the development of sensors for detecting chlorinated pollutants, illustrating the application of this compound analogs in creating sensitive and selective detection systems (Pigani et al., 2007).
Mechanism of Action
Target of Action
This compound is a stable isotope labelled form of 4-Chloro-3-methylphenol , which suggests it may have similar targets and effects
Mode of Action
As a deuterated compound, it is likely to interact with its targets in a similar manner to its non-deuterated counterpart, 4-Chloro-3-methylphenol . The presence of deuterium atoms may alter the kinetics of these interactions due to the isotope effect .
Biochemical Pathways
Given its structural similarity to 4-Chloro-3-methylphenol , it may influence similar biochemical pathways
Pharmacokinetics
As a deuterated compound, it may exhibit altered pharmacokinetic properties compared to its non-deuterated counterpart . Deuterium substitution can potentially enhance the metabolic stability and consequently the bioavailability of the compound .
Result of Action
Given its structural similarity to 4-Chloro-3-methylphenol , it may induce similar effects
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-2,6-dideuterio-3-methylphenol. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with targets . .
Properties
IUPAC Name |
4-chloro-2,6-dideuterio-3-methylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO/c1-5-4-6(9)2-3-7(5)8/h2-4,9H,1H3/i2D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFKMVGJGLGKFKI-XRIVEGAOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=C(C(=C1O)[2H])C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584359 | |
Record name | 4-Chloro-3-methyl(2,6-~2~H_2_)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93951-72-5 | |
Record name | 4-Chloro-3-methyl(2,6-~2~H_2_)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 93951-72-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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